molecular formula C9H7N3 B1335498 1H-benzimidazol-1-ylacetonitrile CAS No. 4414-74-8

1H-benzimidazol-1-ylacetonitrile

Cat. No. B1335498
CAS RN: 4414-74-8
M. Wt: 157.17 g/mol
InChI Key: XLOWJKLTSYXFME-UHFFFAOYSA-N
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Description

1H-benzimidazol-1-ylacetonitrile is a chemical compound with the CAS Number: 4414-74-8 . It has a molecular weight of 157.17 and is a solid in its physical form . It is used extensively in scientific research due to its unique structure.


Molecular Structure Analysis

The IUPAC name for this compound is 1H-benzimidazol-1-ylacetonitrile . The InChI code is 1S/C9H7N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,6H2 . The InChI key is XLOWJKLTSYXFME-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1H-benzimidazol-1-ylacetonitrile is a solid . Its molecular weight is 157.17 . The InChI code is 1S/C9H7N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,6H2 .

Scientific Research Applications

Fungicides

  • Application : Benzimidazole fungicides, which include 1H-benzimidazol-1-ylacetonitrile, are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are based on the fungicidal activity of the benzimidazole ring structure .
  • Method of Application : These fungicides are widely used in agriculture to prevent and control various plant diseases caused by fungi . The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .
  • Results : Due to their particularly outstanding antibacterial properties, they have been effective in preventing and controlling various plant diseases caused by fungi .

Antimicrobial Potential

  • Application : Benzimidazole, including 1H-benzimidazol-1-ylacetonitrile, is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications .
  • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Benzimidazole agents are vital pharmacophores and privileged sub-structures in the chemistry of medicine .

PqsR Inhibitors

  • Application : 1H-benzimidazol-1-ylacetonitrile has been used in the design, synthesis, and evaluation of new 1H-Benzo[d]imidazole based PqsR inhibitors as adjuvant therapy for Pseudomonas aeruginosa infections .
  • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .

Medicinal Applications

  • Application : Benzimidazole and its derivatives, including 1H-benzimidazol-1-ylacetonitrile, are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications .
  • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : These compounds have shown a wide range of activities, including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .

Antimicrobial Activity

  • Application : 1H-benzimidazol-1-ylacetonitrile and its derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species .
  • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Some of the synthesized compounds showed good antibacterial and antifungal activity .

Pharmacological Applications

  • Application : Benzimidazole analogs, including 1H-benzimidazol-1-ylacetonitrile, have been found to be potent inhibitors of various enzymes and have therapeutic uses .
  • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : These compounds have been used as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .

properties

IUPAC Name

2-(benzimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOWJKLTSYXFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406077
Record name 1H-benzimidazol-1-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazol-1-ylacetonitrile

CAS RN

4414-74-8
Record name 1H-Benzimidazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4414-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-benzimidazol-1-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound is synthesized by coupling of Benzimidazole and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a colorless solid; ES-MS: M+H=158.0: CtRet=3.42.
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Synthesis routes and methods II

Procedure details

To an ice cooled solution of benzimidazole (10 g, 0.085 mol) in dry N,N-dimethylformamide (500 mL) was added potassium tert-butoxide (9.6 g, 0.085 mol) portionwise. The mixture was stirred at room temperature for 1 h then bromoacetonitrile (6 mL, 0.086 mol) was added in one portion and stirred for 3 h. The mixture was then quenched with solid carbon dioxide followed by water and the organics separated. The organics were washed further with water (100 mL×5), and brine (100 mL×1) combined and dried (Na2SO4), filtered and evaporated to dryness. The residue was passed through a silica gel column eluting with dichloromethane:ethanol (1% up to 6% ethanol) to give a yellow solid (12 g, 89%). 1H NMR (400 MHz, CDCl3) δ ppm 5.08 (2H, s), 7.36-7.43 (2H, m), 7.47 (1H, d, J=7.4 Hz), 7.85 (1H, d, J=7.2 Hz), 7.93 (1H, s).
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89%

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